

A Comparative Guide to the Structure-Activity Relationship of Fostriecin Analogs

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For Researchers, Scientists, and Drug Development Professionals

Fostriecin, a natural product isolated from Streptomyces pulveraceus, has garnered significant attention in the field of cancer research due to its potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.[1][2][3][4] These phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, and their inhibition by Fostriecin leads to mitotic arrest and apoptosis in cancer cells.[5][6] Despite its promising antitumor activity, clinical development of Fostriecin was halted due to issues with its stability and purity. [2][7] This has spurred extensive research into the synthesis of more stable and potent analogs to elucidate the structure-activity relationship (SAR) and develop improved therapeutic agents. This guide provides a comparative analysis of key Fostriecin analogs, summarizing their biological activity, and detailing the experimental protocols used for their evaluation.

Core Structure and Key Modifications

The core structure of **Fostriecin** features an α,β -unsaturated lactone, a polyene side chain, and a phosphate monoester. SAR studies have revealed that several functional groups are critical for its inhibitory activity. The C9-phosphate and C11-hydroxyl groups are essential for binding to the active site of the phosphatase. The α,β -unsaturated lactone moiety is also crucial, as it is believed to form a covalent bond with a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[5]



C9-Phosphate (Essential for activity)

C11-Hydroxyl (Important for activity)

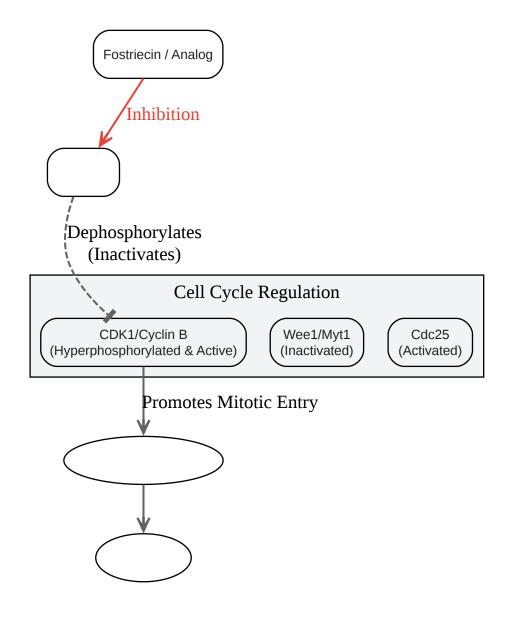
Fostriecin Core Structure

α,β-Unsaturated Lactone (Covalent binding)

Polyene Tail (Modulates selectivity)







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